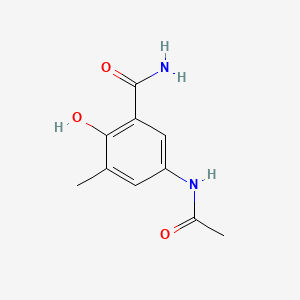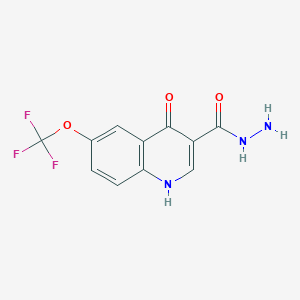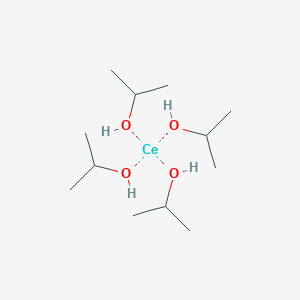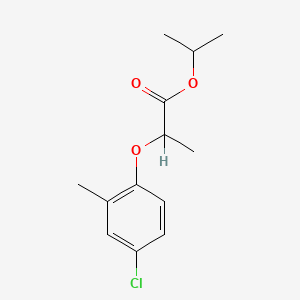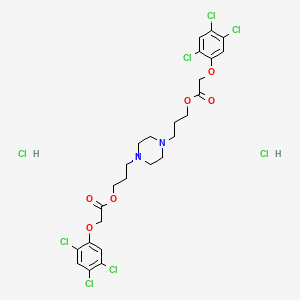![molecular formula C47H77ClPPd+ B13785600 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated to a chloro ligand, a t-butylindenyl ligand, and a phosphine ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the appropriate ligands. One common method involves the reaction of palladium(II) chloride with 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of arylboronic acids and aryl halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Heck Coupling: Involves the reaction of aryl halides with alkenes in the presence of a base such as triethylamine or potassium carbonate.
Stille Coupling: Utilizes organotin compounds and aryl halides in the presence of a base.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) in catalytic reactions involves the coordination of the palladium center to the reactants, facilitating the formation of carbon-carbon bonds. The palladium undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
類似化合物との比較
Similar Compounds
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl]palladium(II): Similar structure but with dimethoxy substituents instead of tri-i-propyl groups.
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-di-i-propoxy-1,1’-biphenyl]palladium(II): Similar structure but with di-i-propoxy substituents.
Uniqueness
The uniqueness of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) lies in its specific ligand environment, which can influence its catalytic activity and selectivity in cross-coupling reactions. The tri-i-propyl groups provide steric hindrance, which can affect the reactivity and stability of the palladium complex .
特性
分子式 |
C47H77ClPPd+ |
|---|---|
分子量 |
815.0 g/mol |
IUPAC名 |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium |
InChI |
InChI=1S/C33H49P.C13H24.CH3.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
InChIキー |
QNRRPSLTURSZBG-UHFFFAOYSA-N |
正規SMILES |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)C1CCC2C1CCCC2.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
